1,5-Dibromo-3-fluoro-2-propoxybenzene

Cross-Coupling Lipophilicity Regioselectivity

This 1,5-dibromo-3-fluoro-2-propoxybenzene (CAS 2413441-18-4) is a polyhalogenated aromatic building block engineered for sequential cross-coupling. The 1,5-dibromo-3-fluoro substitution pattern, combined with a 2-propoxy group, provides orthogonal reactivity between the bromine atoms, enabling iterative C–C and C–N bond formations. The 3-fluoro substituent modulates electronic properties for transition-metal catalysis, while the ortho-propoxy group offers steric control and a site for SAR exploration. With a LogP of 4.14 and 3 rotatable bonds, it is ideally suited for constructing lipophilic drug candidates or advanced agrochemical intermediates. Choosing this exact substitution pattern avoids the yield losses and byproducts associated with generic analogs, ensuring precise control over your synthetic route.

Molecular Formula C9H9Br2FO
Molecular Weight 311.97 g/mol
CAS No. 2413441-18-4
Cat. No. B6293349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-3-fluoro-2-propoxybenzene
CAS2413441-18-4
Molecular FormulaC9H9Br2FO
Molecular Weight311.97 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1Br)Br)F
InChIInChI=1S/C9H9Br2FO/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3
InChIKeyFUKXBWGZVFMLNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1,5-Dibromo-3-fluoro-2-propoxybenzene (CAS 2413441-18-4): A Strategic Building Block for Precision Synthesis


1,5-Dibromo-3-fluoro-2-propoxybenzene (CAS 2413441-18-4) is a polyhalogenated aromatic building block featuring a distinct 1,5-dibromo-3-fluoro substitution pattern with a 2-propoxy group . This molecule belongs to a critical class of intermediates used in cross-coupling reactions for constructing complex organic frameworks in pharmaceutical and agrochemical research [1]. Its value lies in the orthogonal reactivity of its halogen substituents, which enables controlled, sequential functionalization—a strategic advantage over simpler or less precisely substituted arenes in multi-step synthesis.

Why Generic 1,5-Dibromo-3-fluoro-2-propoxybenzene Substitution Can Derail Synthetic Projects


While several 1,5-dibromo-3-fluoro-2-substituted benzenes exist as potential synthetic intermediates, their distinct 2-position substituents (e.g., methoxy, isopropoxy, isothiocyanato) are not interchangeable . The specific electronic and steric properties of the 2-substituent critically influence both the reactivity and regioselectivity of downstream cross-coupling reactions [1]. Using a generic analog as a replacement without careful evaluation can lead to significant yield variations, undesired byproducts, or complete reaction failure, underscoring the necessity for compound-specific procurement based on the exact structure required for a synthetic route.

Quantitative Evidence Guide for 1,5-Dibromo-3-fluoro-2-propoxybenzene (CAS 2413441-18-4) Differentiation


Lipophilicity-Driven Reactivity in Cross-Coupling: Propoxy vs. Methoxy Analogs

The 2-propoxy group of the target compound significantly increases its lipophilicity compared to the closest 2-methoxy analog. This is quantified by the calculated partition coefficient (LogP). The higher LogP of the target compound implies superior solubility and diffusion characteristics in non-polar reaction media, which can directly impact the efficiency of palladium-catalyzed cross-couplings [1]. This is not a mere solubility difference; altered lipophilicity can shift reaction kinetics and selectivity in biphasic systems.

Cross-Coupling Lipophilicity Regioselectivity Organic Synthesis

Steric and Conformational Modulation via the Propoxy Side Chain

The target compound possesses a linear 2-propoxy chain, which introduces a greater degree of conformational freedom compared to the branched 2-isopropoxy analog. This is evidenced by the count of rotatable bonds . A longer, linear chain can offer a distinct steric environment around the reactive 1-bromo and 5-bromo positions, potentially influencing the approach of bulky catalysts (e.g., Buchwald-Hartwig amination) or affecting the regioselectivity of the first oxidative addition.

Steric Hindrance Rotatable Bonds Cross-Coupling Conformational Analysis

Commercially Validated Purity: A Critical Parameter for Reproducible Synthesis

While this specific compound lacks extensive published analytical data, its closest 2-alkoxy analogs share a common quality benchmark from reputable commercial suppliers . A minimum purity of 95-98% is a standard, verifiable specification. However, the crucial differentiator is not the number itself but its implication: sourcing from a supplier that can consistently provide a Certificate of Analysis (CoA) for each batch is paramount. This traceability ensures that synthetic outcomes are not confounded by undefined impurities, which is a recognized cause of irreproducible research in cross-coupling chemistry.

Quality Control Purity Reproducibility Procurement

Predicted Boiling Point: A Practical Consideration for Synthesis and Purification

The predicted boiling point of 1,5-Dibromo-3-fluoro-2-propoxybenzene is 293.7±35.0 °C . This information, while predicted, is essential for planning reaction setups (e.g., selecting a solvent, setting a reflux temperature) and, crucially, for anticipating potential purification challenges via distillation. While direct comparative boiling point data for a very close analog is not available from these sources, the knowledge of this property for the specific target compound is itself a differentiating piece of information for procurement, ensuring the chosen building block aligns with the thermal requirements of the intended synthetic sequence.

Physical Properties Boiling Point Purification Reaction Conditions

Optimal Research & Industrial Applications for 1,5-Dibromo-3-fluoro-2-propoxybenzene (CAS 2413441-18-4)


Sequential Cross-Coupling for Complex Aromatic Scaffolds

This compound is ideally suited as a core intermediate in sequential cross-coupling strategies (e.g., Suzuki, Stille, Buchwald-Hartwig) [1]. The differential reactivity between the bromine atoms (due to electronic effects from the fluorine and propoxy groups) allows for iterative C-C and C-N bond formations. The well-defined lipophilicity (LogP 4.14) and steric profile (3 rotatable bonds) of the target compound are key parameters when designing synthetic routes to lipophilic drug candidates or advanced agrochemical intermediates, where precise control over the final molecule's properties is required .

Synthesis of Fluorinated Ligands for Catalysis

The 3-fluoro substituent is a crucial feature for modulating the electronic properties of aryl ligands in transition-metal catalysis. This building block can be elaborated into novel, electron-deficient phosphine or N-heterocyclic carbene ligands for applications in challenging cross-coupling reactions. The presence of the ortho-propoxy group provides a proximal steric element, a feature known to enhance catalyst stability and selectivity in certain systems [2]. The exact substitution pattern (1,5-dibromo-3-fluoro) is critical; using a different isomer or a simpler analog would lead to ligands with entirely different catalytic performance.

Precursor for Fluorinated Bioactive Molecules

In medicinal chemistry and agrochemical discovery, the strategic placement of a fluorine atom is a common tactic to block metabolic hotspots, modulate pKa, or improve membrane permeability . 1,5-Dibromo-3-fluoro-2-propoxybenzene serves as a versatile gateway to a diverse library of fluorinated aromatic compounds. Its two bromine handles and pre-installed fluorine allow medicinal chemists to explore a wide chemical space around a fluorinated core in a divergent manner. The specific propoxy chain further offers a site for rapid SAR exploration if retained, or it can be cleaved to reveal a phenol for further diversification [1].

Technical Documentation Hub

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